Dabcyl-ktsavlqsgfrkme-edans

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

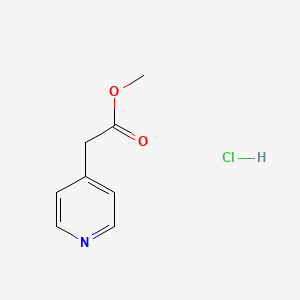

“Dabcyl-ktsavlqsgfrkme-edans” is a fluorescence resonance energy transfer (FRET) substrate for SARS-CoV main protease Mpro (also called 3CLpro). It is suitable to measure protease activity of COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses . It is an internally quenched fluorogenic substrate for the SARS-CoV family 3C-like protease (3CLPro, also called main protease or MPro) with a Km value of 17μM .

Chemical Reactions Analysis

“this compound” acts as a substrate to measure the enzymatic activities of protease forms . It is used in a FRET-based protease assay, where the enhanced fluorescence due to cleavage of this substrate catalyzed by the protease is monitored .Physical And Chemical Properties Analysis

“this compound” is a light brown to dark red powder . It is stored at a temperature of -20°C . The product is ≥95% pure as determined by HPLC .Aplicaciones Científicas De Investigación

Fluorescence Quenching and Analytical Applications

Dark Fluorescence Quenchers : Dabcyl is a dark fluorescence quencher extensively used in biomolecular analytical applications. It can modulate the fluorescence signal of a fluorophore donor in a distance-dependent manner. This property is especially valuable in the study of fluorogenic protease substrates and nucleic acids probes. However, Dabcyl's hydrophobic nature and water insolubility can be a limitation in biochemical systems. A hydrophilic alternative, hydrodabcyl, has been developed to overcome this issue (Kempf et al., 2017).

Fluorescence Resonance Energy Transfer (FRET) : The combination of Dabcyl with EDANS (5-[(2′-aminoethyl)amino]naphthalene sulphonic acid) forms a donor-acceptor pair widely used for monitoring the activity of various proteases. This FRET pair allows for the continuous monitoring of proteolytic activity, and flexible synthetic schemes have been developed to synthesize peptides with EDANS and DABCYL in any sequence position (Taliani et al., 1997).

Protease Activity and Inhibition Studies

Proteolytic Activity of Proteases : The EDANS/DABCYL pair is employed in substrates to measure the proteolytic activity of enzymes like trypsin. These substrates are highly sensitive and allow for the detection of minute levels of proteolytic activity, making them suitable for high-throughput screening (Grahn et al., 1998).

Viral Protease Inhibitors : The EDANS/DABCYL substrates have been used in the development of assays to identify inhibitors of viral proteases, such as the Rhinovirus 3C protease, a key target for antiviral therapy. These assays have been instrumental in evaluating and optimizing 3C protease inhibitors (Wang et al., 1997).

Biological and Biochemical Research

Flavonoid Inhibition of Proteases : Research using Dabcyl-EDANS labeled peptides has explored the inhibition of SARS-CoV 3C-like protease by flavonoids, demonstrating the effectiveness of certain compounds like quercetin and gallocatechin gallate. This kind of research is crucial for drug discovery and understanding the biochemical interactions of natural compounds with viral enzymes (Nguyen et al., 2012).

Assessing Protease Specificity : Dabcyl-EDANS peptides have been used to study the kinetic specificity of enzymes like papain. By varying the sequence of amino acids in the peptide substrates, researchers can evaluate the effects of amino acid structure on the enzymatic activity, enhancing our understanding of enzyme-substrate interactions (Garcia-Echeverria & Rich, 1992).

Mecanismo De Acción

Target of Action

Dabcyl-KTSAVLQSGFRKME-Edans is primarily targeted towards the SARS-CoV family 3C-like protease (3CLP) , also known as the main protease or MPro . This protease plays a crucial role in the life cycle of the SARS-CoV virus, making it a significant target for therapeutic interventions .

Mode of Action

The compound acts as an internally quenched fluorogenic substrate for the 3CLP . It undergoes cleavage mediated by 3CLP between glutamine and serine . This cleavage results in the release of the highly fluorescent peptide fragment SGFRKME-EDANS .

Biochemical Pathways

The cleavage of this compound by 3CLP is a key step in the biochemical pathway of the SARS-CoV virus. The resulting fluorescence can be monitored at the excitation/emission wavelengths of 355/538 nm, respectively . This fluorescence serves as a measure of the protease activity of the SARS-CoV Mpro .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 50mm . It is also recommended to avoid multiple freeze-thaw cycles after dissolving in DMSO .

Result of Action

The cleavage of this compound by 3CLP results in the generation of a highly fluorescent peptide fragment . This fluorescence can be used to measure the protease activity of the SARS-CoV Mpro , thereby aiding in the study of COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses .

Action Environment

It should be stored at -20°C upon receiving and protected from light . These factors suggest that temperature and light exposure may influence the compound’s action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

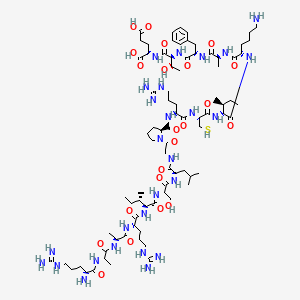

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H141N25O24S2.C2HF3O2/c1-53(2)48-71(113-93(140)79(54(3)4)116-81(128)55(5)105-92(139)74(52-122)115-94(141)80(56(6)123)117-89(136)66(25-14-16-43-97)107-82(129)58-29-31-59(32-30-58)118-119-60-33-35-61(36-34-60)120(7)8)90(137)111-69(37-39-76(98)124)87(134)114-73(51-121)84(131)104-50-77(125)106-72(49-57-20-11-10-12-21-57)91(138)109-67(27-19-44-103-95(99)100)86(133)108-65(24-13-15-42-96)85(132)112-70(41-47-145-9)88(135)110-68(38-40-78(126)127)83(130)102-46-45-101-64-26-17-23-63-62(64)22-18-28-75(63)146(142,143)144;3-2(4,5)1(6)7/h10-12,17-18,20-23,26,28-36,53-56,65-74,79-80,101,121-123H,13-16,19,24-25,27,37-52,96-97H2,1-9H3,(H2,98,124)(H,102,130)(H,104,131)(H,105,139)(H,106,125)(H,107,129)(H,108,133)(H,109,138)(H,110,135)(H,111,137)(H,112,132)(H,113,140)(H,114,134)(H,115,141)(H,116,128)(H,117,136)(H,126,127)(H4,99,100,103)(H,142,143,144);(H,6,7)/t55-,56+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVTYCZVZYWVFB-LWSZPLOGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H142F3N25O26S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2195.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)